molecular formula C25H16O6 B11142396 3-oxo-2-[(Z,2E)-3-phenyl-2-propenylidene]-1-benzofuran-6(3H)-yl 1,3-benzodioxole-5-carboxylate

3-oxo-2-[(Z,2E)-3-phenyl-2-propenylidene]-1-benzofuran-6(3H)-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11142396
M. Wt: 412.4 g/mol
InChI Key: RFXCCLKEWUQNCI-KACMKLLYSA-N
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Description

The compound “3-oxo-2-[(Z,2E)-3-phenyl-2-propenylidene]-1-benzofuran-6(3H)-yl 1,3-benzodioxole-5-carboxylate” is a complex organic molecule that features a benzofuran core linked to a benzodioxole moiety via a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-oxo-3-phenylpropanoic acid with benzofuran derivatives under acidic conditions. The reaction may involve the use of catalysts such as ammonium acetate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely require stringent control of temperature, pressure, and pH to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran and benzodioxole moieties can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and benzodioxole rings using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structure allows it to interact with specific proteins or nucleic acids, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “3-oxo-2-[(Z,2E)-3-phenyl-2-propenylidene]-1-benzofuran-6(3H)-yl 1,3-benzodioxole-5-carboxylate” lies in its combination of benzofuran and benzodioxole moieties, which confer distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C25H16O6

Molecular Weight

412.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C25H16O6/c26-24-19-11-10-18(30-25(27)17-9-12-20-23(13-17)29-15-28-20)14-22(19)31-21(24)8-4-7-16-5-2-1-3-6-16/h1-14H,15H2/b7-4+,21-8-

InChI Key

RFXCCLKEWUQNCI-KACMKLLYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C=C/C5=CC=CC=C5)/O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC=CC5=CC=CC=C5)O4

Origin of Product

United States

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